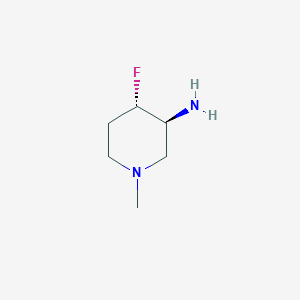![molecular formula C11H12Cl2N4 B12442974 4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pharmacological agent, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-cyclohexylpyrazole with 2,4,6-trichloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) and solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 4,6-disubstituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
4,6-Dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting CDKs, which are involved in cell cycle regulation.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest at the G1 phase and subsequent apoptosis. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of target proteins required for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the cyclohexyl group but shares the core structure.
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Contains a bromine atom at position 3 instead of a cyclohexyl group.
Uniqueness
4,6-Dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its cyclohexyl group, which enhances its lipophilicity and potentially improves its pharmacokinetic properties. This structural modification may result in better cell membrane permeability and increased bioavailability compared to its analogs .
Properties
Molecular Formula |
C11H12Cl2N4 |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
4,6-dichloro-1-cyclohexylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H12Cl2N4/c12-9-8-6-14-17(7-4-2-1-3-5-7)10(8)16-11(13)15-9/h6-7H,1-5H2 |
InChI Key |
AEQWIUBVFASZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


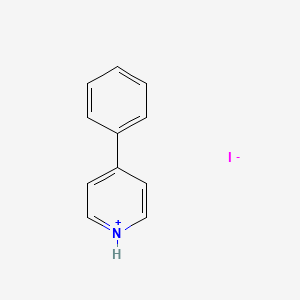
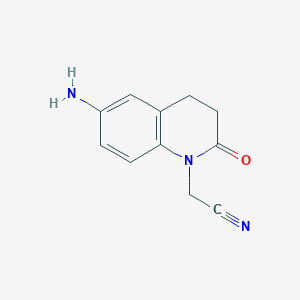

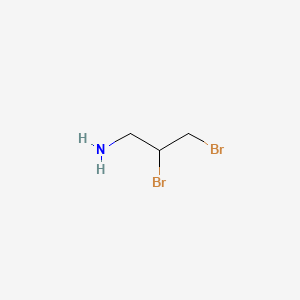
![(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea](/img/structure/B12442927.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)
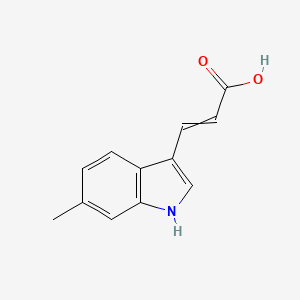
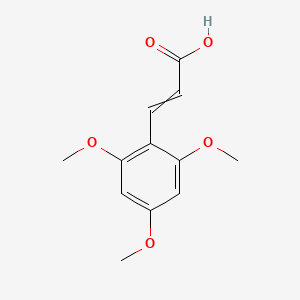
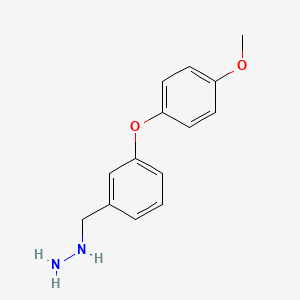
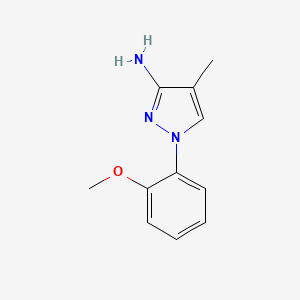

![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
